![molecular formula C16H20N4O2 B7594175 N-[1-(3-methoxyphenyl)piperidin-3-yl]-1H-pyrazole-5-carboxamide](/img/structure/B7594175.png)
N-[1-(3-methoxyphenyl)piperidin-3-yl]-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(3-methoxyphenyl)piperidin-3-yl]-1H-pyrazole-5-carboxamide, also known as MP-10, is a synthetic compound that has been developed as a potential treatment for various neurological disorders. This compound belongs to the class of piperidine derivatives and has shown promising results in preclinical studies.
Mécanisme D'action
The exact mechanism of action of N-[1-(3-methoxyphenyl)piperidin-3-yl]-1H-pyrazole-5-carboxamide is not fully understood, but it is believed to act on the dopaminergic and serotonergic systems in the brain. It has been shown to increase the levels of dopamine and serotonin, which are neurotransmitters that play a crucial role in the regulation of mood, cognition, and movement.
Biochemical and Physiological Effects:
N-[1-(3-methoxyphenyl)piperidin-3-yl]-1H-pyrazole-5-carboxamide has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. It has also been shown to reduce oxidative stress and inflammation in the brain, which are known to play a role in the development of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[1-(3-methoxyphenyl)piperidin-3-yl]-1H-pyrazole-5-carboxamide is its high selectivity and affinity for the dopaminergic and serotonergic systems, which makes it a promising candidate for the treatment of various neurological disorders. However, one of the limitations of N-[1-(3-methoxyphenyl)piperidin-3-yl]-1H-pyrazole-5-carboxamide is its poor solubility, which could affect its bioavailability and efficacy in vivo.
Orientations Futures
There are several future directions for research on N-[1-(3-methoxyphenyl)piperidin-3-yl]-1H-pyrazole-5-carboxamide. One potential direction is to investigate its potential therapeutic applications in other neurological disorders such as Huntington's disease and multiple sclerosis. Another direction is to optimize its chemical structure to improve its solubility and bioavailability. Additionally, further studies are needed to elucidate its exact mechanism of action and to evaluate its safety and efficacy in clinical trials.
Conclusion:
In conclusion, N-[1-(3-methoxyphenyl)piperidin-3-yl]-1H-pyrazole-5-carboxamide is a promising compound that has shown potential therapeutic applications in various neurological disorders. Its neuroprotective and neurorestorative properties make it a promising candidate for the development of new treatments for these disorders. However, further research is needed to fully understand its mechanism of action and to evaluate its safety and efficacy in clinical trials.
Méthodes De Synthèse
The synthesis of N-[1-(3-methoxyphenyl)piperidin-3-yl]-1H-pyrazole-5-carboxamide involves several steps, including the reaction of 3-methoxybenzaldehyde with piperidine and subsequent reaction with 1H-pyrazole-5-carboxylic acid. The final product is obtained after purification and characterization using various spectroscopic techniques.
Applications De Recherche Scientifique
N-[1-(3-methoxyphenyl)piperidin-3-yl]-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as Parkinson's disease, Alzheimer's disease, and depression. It has been shown to have neuroprotective and neurorestorative properties, which could help in the treatment of these disorders.
Propriétés
IUPAC Name |
N-[1-(3-methoxyphenyl)piperidin-3-yl]-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-22-14-6-2-5-13(10-14)20-9-3-4-12(11-20)18-16(21)15-7-8-17-19-15/h2,5-8,10,12H,3-4,9,11H2,1H3,(H,17,19)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHSURFYHKFGRGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCCC(C2)NC(=O)C3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3-methoxyphenyl)piperidin-3-yl]-1H-pyrazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(oxolan-2-yl)-N-[2,2,2-trifluoro-1-(4-fluorophenyl)ethyl]propanamide](/img/structure/B7594093.png)
![3-[(5-methyl-1,2-oxazol-3-yl)methyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-one](/img/structure/B7594102.png)



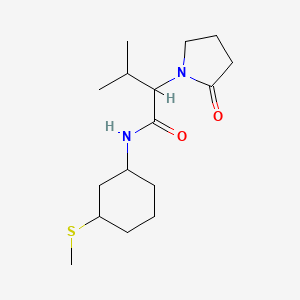
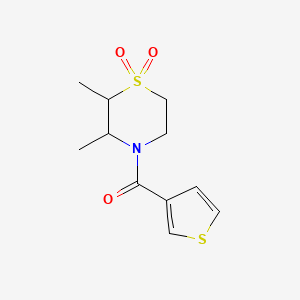
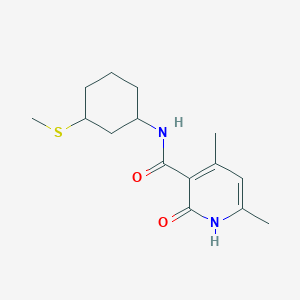
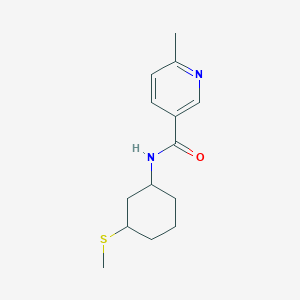
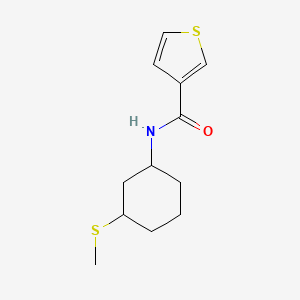
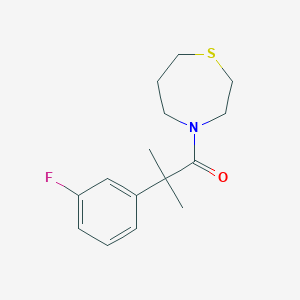
![6-Methyl-2-[(2-methylquinolin-4-yl)methyl]pyridazin-3-one](/img/structure/B7594169.png)

